Methyl 3-bromo-5-hydroxybenzoate
Description
General Overview and Research Context of Halogenated Benzoate (B1203000) Esters
Halogenated benzoate esters, the class of compounds to which Methyl 3-bromo-5-hydroxybenzoate belongs, are widely utilized as intermediates in organic synthesis. The introduction of halogen atoms, such as bromine, into the benzoate structure is a significant strategy for creating new organic compounds with specific properties. plos.org This process, known as halogenation, can substantially enhance the inhibitory capacity of molecules in biological processes, such as Aβ aggregation which is relevant to neurodegenerative diseases. plos.org
The research context for these compounds is broad, spanning from the development of pharmaceuticals and agrochemicals to material science. researchgate.net For instance, the selective fluorination of C(sp³)–H bonds, a related area of study, is particularly attractive for pharmaceutical and agrochemical applications. researchgate.net However, the stability of halogenated aromatics means they can persist in the environment, leading to their study as environmental pollutants. researchgate.net Some halogenated compounds, including certain brominated aromatics, have also been used as flame retardants. acs.org The biodegradation of these persistent compounds is an active area of research, focusing on the enzymatic reactions that can break them down. researchgate.net
Significance as a Versatile Building Block in Organic Synthesis
The utility of this compound as a versatile building block stems from the reactivity of its distinct functional groups: the bromine atom, the hydroxyl group, and the methyl ester. This trifunctional nature allows for a diverse range of chemical transformations, enabling its use as a starting material or intermediate in the synthesis of more complex molecules. It is specifically employed as an intermediate for pharmaceuticals. chemicalbook.comfishersci.ca
The bromine atom serves as a reactive site for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The hydroxyl and methyl ester groups can be modified through various reactions common in organic chemistry. This versatility makes compounds like this compound valuable in constructing molecules with potential biological activity. A structurally similar compound, Methyl 3-amino-5-bromo-2-hydroxybenzoate, is noted for its utility in synthesizing pharmaceuticals and materials due to the reactivity of its amino, bromo, and hydroxyl groups.
Historical Development of Benzoid Compound Chemistry
The chemistry of benzoid compounds is rooted in the history of benzoic acid, the simplest aromatic carboxylic acid. wikipedia.orgnewworldencyclopedia.org Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin (B196080), a resin from the Styrax tree. wikipedia.orgchemeurope.comymerdigital.com For a long period, gum benzoin was the only source for the acid. wikipedia.orgnewworldencyclopedia.org
A significant leap in understanding came in 1832 when Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid. wikipedia.orgchemeurope.com The late 1800s saw the development of the first industrial production methods, which were based on the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride. ymerdigital.comepa.gov These early methods often resulted in products containing chlorinated derivatives. wikipedia.orgchemeurope.com
Today, the commercial production of benzoic acid is predominantly achieved through the partial oxidation of toluene (B28343) with air, a process catalyzed by cobalt or manganese naphthenates. wikipedia.orgnewworldencyclopedia.orgchemeurope.com This modern method is considered more environmentally friendly and uses inexpensive raw materials. newworldencyclopedia.orgchemeurope.com Benzoic acid and its derivatives are not only synthesized industrially but are also widely distributed in nature, found in various plants and serving as intermediates in the biosynthesis of many secondary metabolites. ymerdigital.comepa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBWIIGEJIUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192810-12-1 | |
| Record name | Methyl 3-bromo-5-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Methyl 3-bromo-5-hydroxybenzoate
The preparation of this compound can be approached through two primary strategies: the direct bromination of a suitable benzoate (B1203000) precursor or the esterification of a pre-brominated benzoic acid.
The direct bromination of methyl 3-hydroxybenzoate is a common starting point. In this reaction, the hydroxyl group acts as a powerful activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The strong activating nature of the hydroxyl group typically directs electrophilic substitution to the positions ortho and para to it (positions 2, 4, and 6). However, the desired product requires bromination at the 5-position, which is meta to the hydroxyl group but ortho to the ester's meta-directing influence.
Various brominating agents can be employed, with molecular bromine (Br₂) being a conventional choice, often in a solvent such as glacial acetic acid or a halogenated hydrocarbon like dichloromethane. google.comias.ac.in Alternative reagents like N-Bromosuccinimide (NBS) are also utilized, sometimes in the presence of a catalyst, to offer milder reaction conditions and improved selectivity. researchgate.netresearchgate.net The reaction is an electrophilic aromatic substitution where the bromine atom replaces a hydrogen atom on the benzene (B151609) ring.
Table 1: Comparison of Bromination Reagents for Aromatic Compounds
| Reagent | Typical Conditions | Selectivity | Notes |
| **Molecular Bromine (Br₂) ** | Glacial Acetic Acid or Dichloromethane | Can be difficult to control; may lead to polybromination google.comsci-hub.se | A strong, traditional brominating agent. sci-hub.se |
| N-Bromosuccinimide (NBS) | CCl₄, often with a radical initiator or acid catalyst | Generally provides monobromination of activated rings; regioselectivity can be influenced by catalysts researchgate.net | A milder and more selective source of electrophilic bromine. researchgate.net |
| Dioxane Dibromide | Solvent-free conditions | Reported to be highly regioselective for certain substrates researchgate.net | A solid, safer alternative to liquid bromine. |
| HBr / Oxidant (e.g., DMSO) | Various solvents | High para-selectivity for phenols has been observed ccspublishing.org.cn | In situ generation of the brominating agent. |
An alternative and often more regiochemically controlled route is the esterification of 3-bromo-5-hydroxybenzoic acid. nih.gov This precursor already contains the bromine and hydroxyl groups in the desired 1,3,5-substitution pattern. The synthesis is typically achieved through Fischer esterification, which involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is a reversible equilibrium, and the use of excess methanol helps to drive the reaction towards the formation of the methyl ester product. This method ensures that the final product has the correct isomeric structure, avoiding the separation challenges that can arise from direct bromination of the ester.
Achieving high regioselectivity in the bromination of substituted benzenes is a central challenge in synthetic chemistry. For methyl 3-hydroxybenzoate, the directing effects of the hydroxyl and methyl ester groups are in opposition for substitution at the 5-position. The powerful ortho-, para-directing hydroxyl group favors substitution at positions 2, 4, and 6, making the desired 5-bromo isomer a minor product in many standard bromination protocols. ias.ac.in
Several strategies are employed to optimize the yield of the desired this compound:
Catalyst Control : The use of specific catalysts can influence the regiochemical outcome. For instance, p-toluenesulfonic acid has been shown to promote para-selective bromination of phenols with NBS. researchgate.net
Solvent Effects : The choice of solvent can alter the reactivity of the electrophile and the substrate, thereby influencing the product distribution. Reactions in polar solvents can differ significantly from those in nonpolar media.
Temperature Control : Lowering the reaction temperature, for example by using an ice bath, can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically more stable one. google.com
Alternative Reagents : Employing combinations of reagents like potassium bromide (KBr) with an oxidant can generate the brominating species in situ, which can lead to different selectivity profiles compared to using molecular bromine directly. researchgate.net
Protecting Groups : A multi-step approach involving the use of a protecting group on the hydroxyl function can be used to alter its directing effect, allowing for bromination at the desired position, followed by deprotection.
The most reliable strategy to guarantee the 1,3,5-substitution pattern is to begin with a molecule that already possesses it, such as 3-bromo-5-hydroxybenzoic acid, and then perform the esterification. nih.gov
Derivatization Strategies and Functional Group Interconversions
The presence of three distinct functional sites—the hydroxyl group, the bromine atom, and the methyl ester—makes this compound a valuable scaffold for creating a diverse range of derivatives.
The phenolic hydroxyl group is a prime site for various chemical modifications:
Etherification : The hydroxyl group can be converted into an ether by reaction with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate. google.com This Williamson ether synthesis protects the hydroxyl group or introduces new functionality.
Esterification : Acylation of the hydroxyl group can be readily achieved using acid chlorides or anhydrides with a base catalyst (e.g., pyridine (B92270) or triethylamine). This reaction forms a second ester functionality on the aromatic ring.
Oxidation : Oxidation of the phenolic ring can be complex. Depending on the oxidant and reaction conditions, it can potentially lead to the formation of quinone-type structures.
Table 2: Representative Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Aryl Ether |
| Esterification | Acid Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Aryl Ester |
| Oxidation | Strong Oxidizing Agents | Quinone-like structures |
While the bromine atom attached to the benzene ring is generally resistant to classical nucleophilic substitution (SₙAr) reactions, it is an excellent handle for modern metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biphenyl (B1667301) derivatives or the attachment of alkyl or alkenyl groups.
Buchwald-Hartwig Amination : Another palladium-catalyzed process, this reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for synthesizing substituted anilines.
Ullmann Condensation : A classical copper-catalyzed coupling reaction, the Ullmann condensation can be used to form diaryl ethers by reacting the aryl bromide with another phenol. chemicalbook.com This reaction often requires higher temperatures than its palladium-catalyzed counterparts.
Sonogashira Coupling : This reaction, catalyzed by palladium and copper, couples the aryl bromide with a terminal alkyne to create an arylethynyl structure.
These derivatization strategies underscore the utility of this compound as a versatile building block in organic synthesis.
Reductions and Other Modifications of the Methyl Ester Group
The methyl ester group of this compound is a key functional group that can be chemically transformed into other functionalities, significantly increasing the synthetic utility of the molecule. These transformations primarily include reduction to an alcohol and hydrolysis to a carboxylic acid.
Reduction of the Methyl Ester
The reduction of the methyl ester functionality in this compound to a primary alcohol yields (3-bromo-5-hydroxyphenyl)methanol. This transformation is a fundamental step in synthetic pathways that require the corresponding benzyl alcohol derivative. A common and effective method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol (MeOH). googleapis.comgoogleapis.com This reaction is typically straightforward and provides the desired alcohol in good yield.
Table 1: Reduction of this compound
| Reactant | Reagents | Solvent | Product |
| This compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | (3-bromo-5-hydroxyphenyl)methanol |
Data derived from patent literature describing general synthetic procedures. googleapis.com
Hydrolysis of the Methyl Ester
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-hydroxybenzoic acid. This reaction is typically carried out under basic conditions. The use of sodium hydroxide (B78521) (NaOH) in a solvent mixture like methanol and water is a common method for this transformation. google.com Another approach involves the use of lithium salts for hydrolysis. nih.gov However, the efficiency of hydrolysis can be dependent on the complexity of the substrate. nih.gov The resulting carboxylic acid is a versatile intermediate for further synthetic modifications, such as amide bond formation.
Table 2: Hydrolysis of this compound
| Reactant | Reagents | Solvent | Product | Reference |
| This compound | Sodium hydroxide (1M) | Methanol | 3-bromo-5-hydroxybenzoic acid | google.com |
Other Modifications
While direct modifications of the methyl ester group are primarily limited to reduction and hydrolysis, other reactions on the molecule can be influenced by the presence of the ester. For instance, the hydroxyl group is often protected before carrying out other transformations to prevent unwanted side reactions. A common protection strategy is benzylation, where this compound is treated with benzyl bromide in the presence of a base like potassium carbonate to form methyl 3-(benzyloxy)-5-bromobenzoate. nih.gov This protection allows for subsequent reactions to be carried out selectively on other parts of the molecule, after which the benzyl group can be removed. The hydrolysis of the ester in more complex derivatives has been noted as a potential challenge, sometimes requiring alternative strategies. nih.gov
Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Bromo 5 Hydroxybenzoate
Reaction Mechanism Elucidation for Electrophilic Aromatic Substitution (Bromination)
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The introduction of an additional bromine atom onto the Methyl 3-bromo-5-hydroxybenzoate ring is a representative example of this process. The mechanism proceeds in two principal steps and is heavily influenced by the directing effects of the substituents already present on the benzene (B151609) ring. pressbooks.publibretexts.org
The existing substituents—a hydroxyl group (-OH), a bromo group (-Br), and a methyl ester group (-COOCH₃)—exert distinct electronic effects that control the regioselectivity of the incoming electrophile (Br⁺).
Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6).
Bromo (-Br) group: A deactivating group that also directs to the ortho and para positions (relative to itself, i.e., C2 and C4).
Methyl Ester (-COOCH₃) group: A deactivating group that directs incoming electrophiles to the meta position (relative to itself, i.e., C3 and C5).
Given these competing influences, the strongly activating hydroxyl group is the dominant director, making positions 2, 4, and 6 the most probable sites for further bromination.
The reaction mechanism for the bromination of this compound, which typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) to polarize the bromine molecule, can be summarized as follows: pressbooks.pub
Step 1: Formation of the Electrophile and the Sigma Complex The reaction is initiated by the formation of a more potent electrophile through the interaction of molecular bromine with the catalyst. pressbooks.pub This polarized species is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org
Step 2: Deprotonation and Restoration of Aromaticity In the second, rapid step, a weak base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine atom. libretexts.org This step restores the highly stable aromatic system and yields the substituted product along with regenerating the catalyst. pressbooks.pub
| Step | Description | Key Intermediates | Rate Determining? |
|---|---|---|---|
| 1 | Attack of the aromatic ring on the polarized Br-BrFeBr₃ complex. | Resonance-stabilized carbocation (arenium ion). | Yes (Slow) libretexts.org |
| 2 | Removal of a proton (H⁺) from the arenium ion. | Di-substituted benzene product. | No (Fast) libretexts.org |
Kinetic Studies of Derivative Formation Pathways
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For derivatives of this compound, such as those formed through ester hydrolysis or etherification of the phenolic hydroxyl group, kinetic analysis provides insight into the reaction's pathway and energy profile.
The rate of a reaction, such as the alkaline hydrolysis of the ester group, can be monitored over time, typically using spectrophotometry under pseudo-first-order conditions where the concentration of one reactant (e.g., the hydroxide) is in large excess. researchgate.net The rate constants (k) derived from these measurements are crucial for comparing reactivity. For instance, kinetic studies on various substituted phenyl benzoates have shown that reaction rates are correlated with the electronic properties of the substituents. researchgate.net
The following table illustrates hypothetical data that could be collected to determine the rate constant for a derivative formation reaction of this compound.
| Time (minutes) | Concentration of Reactant (M) | ln[Reactant] |
|---|---|---|
| 0 | 0.100 | -2.303 |
| 10 | 0.082 | -2.501 |
| 20 | 0.067 | -2.703 |
| 30 | 0.055 | -2.900 |
| 40 | 0.045 | -3.101 |
By plotting ln[Reactant] versus time, a straight line would be obtained for a first-order reaction, and the negative of the slope would yield the observed rate constant, k_obs. Factors that significantly influence these kinetic parameters include the solvent system, temperature, and the steric and electronic nature of substituents on the aromatic ring. researchgate.net
Catalytic Approaches in Synthetic Transformations
Catalysis offers efficient and selective pathways for the synthetic transformation of this compound. Different catalytic strategies can be employed depending on the desired outcome.
Base Catalysis: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for a variety of reactions. DBU has been utilized in the synthesis of substituted methyl hydroxybenzoates and can mediate reactions such as isomerizations and multicomponent condensations. tandfonline.com
Transition-Metal Catalysis: Modern organic synthesis heavily relies on transition metals like palladium (Pd), cobalt (Co), and rhodium (Rh). acs.org C-H activation, a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds, often employs such catalysts. acs.org For a substrate like this compound, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) at the bromo-position is a common transformation. Furthermore, cobalt-catalyzed C-H activation could potentially functionalize the C-H bonds at the C2, C4, or C6 positions. acs.org
Asymmetric Catalysis: In the synthesis of chiral molecules, such as certain agrochemicals or pharmaceuticals, asymmetric catalysis is indispensable. acs.org For example, a related starting material, methyl 3,5-dihydroxybenzoate, was used in a multi-step synthesis where a key step was a Sharpless asymmetric dihydroxylation. This reaction uses a chiral ligand in conjunction with an osmium catalyst to create specific stereoisomers of a diol with high enantioselectivity. acs.org
Magnetically Recoverable Catalysts: Addressing the need for sustainable chemistry, magnetically recoverable catalysts have been developed. rsc.org These typically consist of a catalytic species (e.g., a transition metal complex) anchored to a magnetic nanoparticle core, such as iron oxide (Fe₃O₄). rsc.org This design allows for the catalyst to be easily separated from the reaction mixture using an external magnet and reused, reducing waste and cost. rsc.org
| Catalytic Approach | Typical Catalyst | Primary Application | Key Advantage |
|---|---|---|---|
| Base Catalysis | DBU | Isomerization, Condensation tandfonline.com | Mild conditions, high efficiency. |
| Transition-Metal Catalysis | Palladium, Cobalt Complexes | Cross-coupling, C-H Activation acs.org | High selectivity and functional group tolerance. |
| Asymmetric Catalysis | Chiral Ligand-Metal Complex | Enantioselective Synthesis acs.org | Control of stereochemistry. |
| Magnetically Recoverable | Catalyst on Fe₃O₄ Nanoparticles | Sustainable Synthesis rsc.org | Excellent reusability and ease of separation. rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Methyl 3-bromo-5-hydroxybenzoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecule's connectivity and environment can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical data on the chemical environment of each atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a nucleus.
In ¹H NMR spectra of this compound, the methyl ester group (-OCH₃) characteristically appears as a sharp singlet. The aromatic protons, due to their distinct positions on the substituted benzene (B151609) ring, present as multiplets or distinct signals. The phenolic hydroxyl (-OH) proton is also observable, though its chemical shift can be broad and variable depending on solvent and concentration.
Published ¹H NMR data obtained in various deuterated solvents highlight these features. For instance, in deuterated acetone (B3395972) ((CD₃)₂CO), the methyl protons are observed around 3.88 ppm, with aromatic protons appearing between 7.25 and 7.61 ppm. google.com In deuterated chloroform (B151607) (CDCl₃), the methyl singlet is found at approximately 3.93 ppm, while the aromatic signals are in the range of 7.25 to 7.74 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum for this compound would show distinct signals for the ester carbonyl carbon, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, hydroxyl, and carboxyl groups).
Below is an interactive table summarizing the reported ¹H NMR chemical shifts for this compound in different solvents.
| Proton Assignment | Chemical Shift (δ) in (CD₃)₂CO google.com | Chemical Shift (δ) in CDCl₃ nih.gov |
| OCH₃ (s, 3H) | 3.88 ppm | 3.93 ppm |
| H2 (m, 1H) | 7.25-7.29 ppm | 7.25 ppm (dd) |
| H4 (m, 1H) | 7.43-7.47 ppm | 7.54 ppm (dd) |
| H6 (m, 1H) | 7.58-7.61 ppm | 7.74 ppm (t) |
| OH (br s, 1H) | 9.14 ppm | 6.07 ppm (bs) |
s = singlet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet
While 1D NMR provides information on chemical shifts, two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity between atoms. Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY spectra establish correlations between protons that are coupled to each other, which is useful for confirming the connectivity of the aromatic protons on the benzene ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.
While specific 2D spectra for this compound are not detailed in the provided search context, the use of these techniques is standard practice for the structural validation of such molecules. uni-muenchen.deehu.eus
The choice of solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding, such as the hydroxyl (-OH) proton. As seen in the data table, the chemical shift of the -OH proton of this compound shifts dramatically from 9.14 ppm in deuterated acetone to 6.07 ppm in deuterated chloroform. google.comnih.gov This is because acetone is a hydrogen bond acceptor, which deshields the hydroxyl proton, causing it to resonate at a lower field (higher ppm value) compared to the less interactive chloroform solvent. The aromatic protons also show slight variations in their chemical shifts between different solvents, reflecting changes in the local electronic environment. Analyzing these solvent effects can help in assigning labile protons and confirming their identity.
Modern structural analysis often involves comparing experimental NMR data with theoretical predictions from computational methods like Density Functional Theory (DFT). ehu.es DFT calculations can predict the NMR chemical shifts for a proposed structure. A strong correlation between the experimental and computationally predicted shifts provides powerful evidence for the correctness of the assigned structure. This method is particularly useful for resolving ambiguities in complex structures or for distinguishing between possible isomers. Although a specific DFT study for this compound was not found, this approach represents a state-of-the-art technique for structural validation in organic chemistry. ehu.es
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital tool for confirming the molecular weight and assessing the purity of this compound. pcchem.net Using techniques like Electrospray Ionization (ESI), the molecule can be ionized, typically by protonation, to form a molecular ion peak [M+H]⁺.
For this compound (C₈H₇BrO₃), the calculated molecular weight is approximately 230.04 g/mol . Mass spectrometry experiments have confirmed this, identifying an [M+H]⁺ ion at m/z 232.9. googleapis.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio) would result in two major peaks separated by 2 m/z units (M⁺ and M+2⁺), providing a clear signature for the presence of a single bromine atom in the molecule.
Furthermore, when coupled with liquid chromatography (LC/MS) or gas chromatography (GC/MS), this technique becomes a powerful method for purity assessment, capable of separating and identifying trace impurities. uni-muenchen.depcchem.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands:
A broad absorption band for the O-H stretch of the phenolic hydroxyl group.
A strong, sharp absorption band for the C=O stretch of the ester group.
Absorption bands corresponding to C-O stretching of the ester and phenol.
Bands related to C-H stretching and bending of the aromatic ring and methyl group.
A C-Br stretching absorption in the lower frequency region of the spectrum.
IR analysis is frequently used to confirm the presence of these key functional groups in the synthesized molecule. uni-muenchen.deehu.es
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the aromatic ring constitutes a chromophore that absorbs UV light. The spectrum would be expected to show absorptions corresponding to π → π* transitions within the benzene ring. While a detailed spectrum was not available in the search results, UV spectroscopy is used in related analyses, such as in permeability assays where the concentration of the compound is monitored by its UV absorbance. nih.gov
Crystallography and Solid State Structural Analysis
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the elucidation of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
The molecular conformation of benzoate (B1203000) esters is largely characterized by the planarity of the benzene (B151609) ring and the orientation of the methoxycarbonyl group. In the case of the isomeric compound, Methyl 4-bromo-3-hydroxybenzoate, SCXRD studies have revealed that the methoxycarbonyl group is slightly twisted with respect to the benzene ring, exhibiting a dihedral angle of 8.06 (4)°. This minor deviation from planarity is a common feature in substituted benzoates, arising from steric and electronic effects. It is highly probable that Methyl 3-bromo-5-hydroxybenzoate would adopt a similarly near-planar conformation in the solid state. The inherent rigidity of the benzene ring, coupled with the electronic conjugation with the ester and hydroxyl groups, would favor a largely planar arrangement of the core structure.
In another related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the bromobenzene (B47551) ring of the aryl ester unit is reported to be reasonably planar, with the plane of the carboxylate group subtending an angle of 15.5 (2)° to that of the ring. nih.gov This further supports the expectation of a generally planar geometry for the benzoate moiety in this compound.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. Studies on benzoate derivatives, such as sodium benzoate and rizatriptan (B1679398) benzoate, have revealed the existence of multiple polymorphic forms. nih.govfigshare.com For instance, different polymorphic forms of sodium benzoate can be obtained by altering crystallization conditions, such as the solvent and temperature. nih.gov
Isomerism also plays a critical role in determining the crystal packing. A comparative study of two isomers, Methyl 4-bromo-3-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate, highlights this influence. These isomers, while having the same chemical formula, crystallize in different space groups; the former in the monoclinic P2₁/c space group and the latter in the monoclinic P2₁ space group. This difference in crystal symmetry directly results from the distinct substitution patterns on the benzene ring, which alters the landscape of possible intermolecular interactions.
Table 1: Crystallographic Data for Isomers of Bromohydroxybenzoates
| Compound Name | Formula | Crystal System | Space Group | Z | Reference |
| Methyl 4-bromo-3-hydroxybenzoate | C₈H₇BrO₃ | Monoclinic | P2₁/c | 4 | |
| Methyl 5-bromo-2-hydroxybenzoate | C₈H₇BrO₃ | Monoclinic | P2₁ | 2 |
Z = number of molecules in the unit cell
The bond lengths and angles within a molecule provide fundamental information about its electronic structure and bonding characteristics. For the isomers Methyl 4-bromo-3-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate, the reported bond lengths and angles are generally within the expected ranges for sp² and sp³ hybridized carbon atoms, as well as for C-O, C=O, C-Br, and O-H bonds. For example, in a related structure, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the bond lengths and angles are described as normal and comparable to those in similar molecules. nih.gov It is anticipated that the bond lengths and angles for this compound would be analogous, with the C-Br bond distance reflecting a typical value for an aryl bromide.
Intermolecular Interactions and Crystal Packing Motifs
The assembly of molecules in the crystalline state is directed by a variety of non-covalent interactions. For this compound, the presence of hydroxyl, carbonyl, and bromine substituents provides multiple sites for such interactions.
Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a pivotal role in the crystal engineering of organic molecules. The hydroxyl group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the hydroxyl oxygen can act as acceptors.
In the crystal structure of its isomer, Methyl 4-bromo-3-hydroxybenzoate, molecules are interconnected by O—H⋯O hydrogen bonds, forming infinite helical chains that propagate along the b-axis. Similarly, in Methyl 5-bromo-2-hydroxybenzoate, O—H⋯O hydrogen bonds link the molecules into zigzag chains. These examples strongly suggest that the crystal structure of this compound will also be dominated by a robust network of O—H⋯O hydrogen bonds, likely forming chains or other supramolecular synthons.
Table 2: Hydrogen Bonding in Isomers of Bromohydroxybenzoates
| Compound Name | Donor-H···Acceptor | Description | Reference |
| Methyl 4-bromo-3-hydroxybenzoate | O—H⋯O | Forms infinite helical chains | |
| Methyl 5-bromo-2-hydroxybenzoate | O—H⋯O | Forms zigzag chains |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. The bromine atom in this compound, being attached to an electron-withdrawing benzene ring, is capable of participating in such interactions.
Specifically, Br⋯O contacts are a recognized feature in the crystal packing of brominated organic compounds. These interactions, though generally weaker than conventional hydrogen bonds, can play a significant role in directing the supramolecular assembly. In some crystal structures, short Br⋯O contacts are observed, contributing to the formation of dimeric or chain-like motifs. While direct evidence for Br⋯O contacts in this compound is not available, the potential for such interactions, alongside C—H⋯Br contacts, should be considered as a contributing factor to its crystal lattice stabilization. nih.gov
Aromatic π–π Stacking Interactions
Aromatic π–π stacking interactions are a significant non-covalent force in the self-organization and stabilization of aromatic molecules within a crystal lattice. scirp.org These interactions, arising from the electrostatic attraction between electron-rich π-systems, play a crucial role in the solid-state architecture of many organic compounds, including halogenated benzoates. scirp.orgacs.org While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related isomers and similar halogenated benzoic acid derivatives provides a strong basis for understanding the nature of its π–π stacking interactions.
In the crystalline state, molecules often arrange in stacks, and a consistent feature in many halogenated aromatic structures is the formation of molecular stacks that propagate along a short crystallographic axis. dntb.gov.ua For instance, in cocrystals of m-halogenobenzoic acids with m-halogenopyridines, π···π stacking interactions are observed with interplanar distances of approximately 3.44–3.50 Å. acs.org However, the centroid-centroid distances in these cases are relatively large (around 3.89–3.98 Å), indicating an offset arrangement and suggesting that the π-π interactions are relatively weak. acs.org
The analysis of isomers of this compound provides further context. In the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, very weak aromatic π–π interactions are present, characterized by centroid-centroid distances of 3.984 (5) Å and 3.982 (5) Å. nih.govresearchgate.netresearchgate.net Similarly, the structure of methyl 4-bromo-3,5-dimethoxybenzoate features π–π stacking interactions that link molecules. nih.gov The presence of fluorine atoms on a benzene ring has been shown to promote π–π stacking interactions, which can become a primary organizing force in the crystal structure. researchgate.net Conversely, in some halogenated benzoic acid derivatives like 2-(Trifluoromethyl)benzoic acid, no obvious π-stacking is observed. nih.gov
These findings suggest that while π–π stacking is a potential interaction for this compound, its strength and geometric specifics are highly dependent on the interplay with other intermolecular forces, such as hydrogen and halogen bonds. The substituent pattern on the benzene ring, including the positions of the bromine, hydroxyl, and methyl ester groups, will ultimately dictate the final solid-state arrangement and the extent of π-π overlap.
Table 1: π–π Stacking Interaction Parameters in Related Halogenated Benzoates
| Compound/System | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Interaction Strength |
|---|---|---|---|
| m-Halogenobenzoic acid - m-Halogenopyridine Cocrystals | 3.44–3.50 | 3.89–3.98 | Weak |
| Methyl 5-bromo-2-hydroxybenzoate | Not specified | 3.982 - 3.984 | Very Weak |
| (2-Chloro-8-methylquinolin-3-yl)methanol | Not specified | 3.661 (2) | - |
Crystal Engineering Principles Applied to Halogenated Benzoates
Crystal engineering provides a framework for designing solid-state structures with desired physical and chemical properties by understanding and controlling intermolecular interactions. mdpi.comuni-duesseldorf.de In the context of halogenated benzoates, the assembly of molecules into a crystalline lattice is governed by a hierarchy of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. mdpi.comacs.org
The primary tool for organizing molecules in the crystal structure of many benzoic acid derivatives is hydrogen bonding, particularly the formation of carboxylic acid dimers via O–H⋯O interactions. nih.gov In substituted benzoates, other functional groups introduce additional hydrogen bonding possibilities that compete with or complement the primary synthons. For this compound, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester can act as an acceptor, leading to the formation of chains or more complex networks. For example, in the isomer Methyl 4-bromo-3-hydroxybenzoate, molecules are connected by O–H⋯O hydrogen bonds, forming helical chains. iucr.org
The interplay between these various interactions is complex. Crystal engineering strategies often focus on establishing a hierarchy among these non-covalent forces. k-state.edu For example, a combination of halogen bonds and hydrogen bonds can be used to assemble cocrystals with specific one-dimensional architectures. acs.org The challenge and the art of crystal engineering lie in predicting and controlling which synthons will form in a given system, a task that depends on factors like electrostatic complementarity and geometric fit. acs.org Therefore, for this compound, the final crystal structure will be a result of the competition and cooperation between O–H⋯O hydrogen bonds, potential Br⋯O halogen bonds, and π–π stacking interactions, all guided by the electronic and steric influences of the substituents on the benzene ring.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 5-bromo-2-hydroxybenzoate |
| Methyl 4-bromo-3-hydroxybenzoate |
| Methyl 4-bromo-3,5-dimethoxybenzoate |
| 2-(Trifluoromethyl)benzoic acid |
| m-Halogenobenzoic acids |
| m-Halogenopyridines |
| Ethacridine |
| (2-Chloro-8-methylquinolin-3-yl)methanol |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of Methyl 3-bromo-5-hydroxybenzoate. By calculating the electron density, DFT methods can elucidate various quantum chemical parameters that are crucial for understanding the molecule's behavior.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For analogous aromatic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to predict these properties. researchgate.netresearchgate.net
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, as well as the bromine atom, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.
Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Description | Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 |
| Chemical Hardness (η) | Resistance to change in electron configuration | 2.35 |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound by simulating the atomic motions over time. These simulations provide insights into the molecule's flexibility, preferred conformations, and the energetic barriers between different rotational states (rotamers), particularly around the C-O bond of the ester group and the C-O bond of the hydroxyl group.
By analyzing the trajectory of the atoms during an MD simulation, it is possible to identify the most stable, low-energy conformations of the molecule. This is crucial as the conformation can significantly influence the molecule's physical properties and biological activity. For similar molecules, MD simulations have been used to process and analyze trajectory data to understand their dynamic behavior. unisi.it The conformational analysis of the related 5-bromo-salicylic acid using DFT calculations also highlights the importance of identifying the most stable conformers. researchgate.net
The results of an MD simulation can be visualized through Ramachandran-like plots for the relevant dihedral angles, showing the probability of finding the molecule in a particular conformation. This analysis helps in understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
For this compound, it is possible to calculate its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental spectra. For instance, studies on similar bromo-hydroxy aromatic compounds have shown that DFT calculations can accurately predict the vibrational modes, including C-H stretching, C=O stretching of the ester, O-H bending, and C-Br stretching. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each atom in the molecule.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Experimental Value (Typical Range) |
|---|---|---|---|
| FT-IR | ν(C=O) of ester | 1715 cm⁻¹ | 1700-1730 cm⁻¹ |
| FT-IR | ν(O-H) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ |
| ¹H NMR | δ(Ar-H) | 7.2-7.8 ppm | 7.0-8.0 ppm |
| ¹H NMR | δ(O-CH₃) | 3.85 ppm | 3.7-3.9 ppm |
| ¹³C NMR | δ(C=O) | 168 ppm | 165-175 ppm |
Computational Approaches to Reaction Pathway Modeling and Selectivity
Computational chemistry provides powerful tools for modeling chemical reaction pathways, which is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and thereby determine the most likely reaction mechanism.
For instance, in electrophilic aromatic substitution reactions, the regioselectivity can be predicted by analyzing the distribution of electron density and the stability of the sigma complexes (arenium ions) formed as intermediates. The positions meta to both the bromo and hydroxyl groups are likely to be the most activated towards electrophilic attack. DFT calculations can quantify the activation energies for substitution at different positions on the aromatic ring, providing a theoretical basis for the observed product distribution.
Similarly, for nucleophilic substitution reactions, such as the displacement of the bromine atom, computational modeling can be used to compare the energy barriers of different possible pathways. This is valuable for designing synthetic routes and optimizing reaction conditions to favor the desired product. Studies on related compounds have utilized such computational approaches to understand reaction mechanisms. mdpi.com
Applications As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Aromatic and Heterocyclic Systems
Methyl 3-bromo-5-hydroxybenzoate is a highly valued precursor for the synthesis of elaborate aromatic and heterocyclic frameworks, which are central to medicinal chemistry and drug discovery. The compound's utility stems from the distinct reactivity of its hydroxyl and bromo substituents, allowing for sequential and site-selective modifications.
The hydroxyl group can readily undergo O-alkylation to form ether linkages, a common strategy for introducing new fragments into the molecule. The bromine atom, on the other hand, serves as an excellent handle for carbon-carbon or carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.
A notable application is in the construction of pyrazole-based compounds. For instance, synthetic routes analogous to those used for creating fluorophenyl pyrazoles can be envisioned. google.com In such a synthesis, the hydroxyl group of a related bromo-hydroxy precursor is first reacted with a suitable partner, such as 2-bromo-1-(4-fluorophenyl)ethanone, under basic conditions to form an ether. google.com The resulting intermediate can then undergo cyclization with hydrazine (B178648) to form the pyrazole (B372694) ring, a five-membered heterocycle of significant pharmaceutical importance. google.com Research into pyrazole derivatives is extensive, with many studies focusing on their potential as potent antimicrobial and anticancer agents. acs.orgastate.edumdpi.com
The versatility of this building block is further demonstrated by the chemical transformations of its derivatives. For example, the related compound Methyl 3-amino-5-bromo-2-hydroxybenzoate, synthesized from a nitro precursor, showcases how the aromatic ring can be further functionalized to introduce additional reactive groups, expanding its utility in creating complex heterocyclic systems. chemicalbook.com
Table 1: Reactivity of Functional Groups in the Synthesis of Complex Systems
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Aryl ethers, precursors for cyclization |
| Bromo (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Bi-aryl compounds, alkynyl-substituted aromatics |
| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation | Carboxylic acids, Amides |
This table summarizes the key reactions that make this compound a versatile precursor.
Building Block in Multi-Step Synthesis of Specialty Chemicals
This compound serves as a fundamental building block in the multi-step synthesis of various specialty chemicals, particularly within the pharmaceutical and agrochemical industries. indiafinechemicals.comfishersci.ie Its stable, yet reactive, nature makes it an ideal starting point for complex synthetic pathways that require the sequential introduction of different molecular features.
The term "specialty chemicals" encompasses high-value products produced in lower volumes for specific applications, a category where active pharmaceutical ingredients (APIs) are prominent. This compound is explicitly identified as a pharmaceutical intermediate. indiafinechemicals.comfishersci.ie Its structure is incorporated into larger molecules designed to interact with biological targets. The synthesis of such molecules often involves a dozen or more steps, where the precise control over reactivity offered by this precursor is invaluable.
For example, related bromo-hydroxy aromatic compounds are used in the synthesis of novel therapeutic agents. The functional groups allow for the attachment of pharmacophores or modification of physicochemical properties like solubility and lipophilicity, which are critical for a drug's efficacy. The bromine atom, in particular, facilitates nucleophilic aromatic substitution or coupling reactions that are essential for building the final complex structure.
Table 2: Examples of Transformations in Specialty Chemical Synthesis
| Starting Material Class | Reaction Example | Resulting Structure Class | Industrial Application |
|---|---|---|---|
| Bromo-hydroxy benzoates | Etherification followed by cyclization | Fused heterocyclic systems | Pharmaceuticals |
| Bromo-hydroxy benzoates | Suzuki Coupling | Bi-aryl compounds | Agrochemicals, Pharmaceuticals |
| Bromo-hydroxy benzoates | Nitration followed by Reduction | Amino-substituted benzoates | Chemical Intermediates chemicalbook.com |
This table illustrates the transformation pathways for this class of compounds into high-value specialty chemicals.
Role in the Construction of Advanced Organic Materials Precursors
While less documented than its role in pharmaceuticals, the molecular structure of this compound makes it an excellent candidate for the synthesis of precursors for advanced organic materials. The development of materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialty polymers relies on building blocks that can be linked together to form large, functional architectures.
The key to its potential lies in its polyfunctionality. The bromine atom is a prime site for metal-catalyzed polymerization reactions. For example, Suzuki or Stille coupling reactions can be used to link these aromatic units together, forming conjugated polymers. These materials are of great interest for their electronic and photophysical properties.
Furthermore, the hydroxyl and ester groups offer pathways to other classes of polymers.
Polyesters: The hydroxyl group can react with a dicarboxylic acid (or the ester can react with a diol) in a polycondensation reaction to form polyesters. The bromine atom would remain as a pendant group on the polymer chain, available for further modification to tune the material's properties (e.g., by grafting side chains or introducing cross-linking sites).
Polyethers: Polymerization via the hydroxyl group can also lead to the formation of poly(aryl ether)s, a class of high-performance thermoplastics known for their thermal stability.
The ability to create well-defined, multifunctional oligomers and polymers from this starting material positions it as a latent precursor for next-generation organic materials. The synthesis of bromo-organic compounds is a significant area of organic chemistry, underscoring their importance as versatile reagents for a wide range of transformations, including those necessary for materials science. sci-hub.se
Advanced Methodological Considerations in Research
High-Throughput Synthesis and Screening Methodologies for Derivatives
High-throughput synthesis and screening (HTS) are pivotal in the rapid discovery and optimization of derivatives from lead compounds like Methyl 3-bromo-5-hydroxybenzoate. HTS campaigns have been instrumental in identifying potent and selective inhibitors for various biological targets. For instance, a high-throughput screening effort led to the discovery of an 8-hydroxyquinoline-based compound, ML127, which showed excellent selectivity as a 12-lipoxygenase (12-LOX) inhibitor. nih.gov Such campaigns involve testing large libraries of compounds to identify "hits" that can be further optimized.
The development of derivatives often employs combinatorial chemistry principles, where a core scaffold, which could be derived from this compound, is systematically modified with various functional groups. Automated synthesis platforms and flow reactors can be used to generate a large library of these derivatives efficiently. For example, in the lead optimization of FimH antagonists, ortho-substituted biphenyl (B1667301) mannosides were synthesized and evaluated, showing how systematic structural modifications can lead to enhanced potency and better pharmacokinetic profiles. nih.gov
The data below illustrates examples of derivatives and their biological activity, discovered through screening processes, which is analogous to the methodologies that would be applied to derivatives of this compound.
Table 1: Examples of Bioactive Derivatives Identified Through Screening Methodologies
| Compound Scaffold | Modification | Target | Activity (IC₅₀) |
|---|---|---|---|
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 3-Chloro substitution | 12-LOX | 6.2 µM nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 3-Fluoro substitution | 12-LOX | 19 µM nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 3-Bromo substitution | 12-LOX | 13 µM nih.gov |
| Biphenyl Mannoside | CF₃ amide substitution | FimH | Potent Antagonist nih.gov |
These methodologies enable the rapid exploration of the structure-activity relationship (SAR), guiding medicinal chemistry efforts to develop compounds with desired biological activities.
Green Chemistry Approaches for Sustainable Synthesis of Halogenated Benzoates
The synthesis of halogenated benzoates, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. Traditional synthesis methods often rely on hazardous reagents and large volumes of organic solvents. Modern sustainable approaches focus on improving efficiency and reducing waste.
One significant green chemistry technique is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with minimal or no solvent. researchgate.net This method has been successfully applied to the synthesis of metal complexes containing p-halogen-substituted benzoates, demonstrating high selectivity, efficiency, and rapid reaction times compared to conventional solution-based methods. rsc.orgrsc.org Structural analyses confirm that the crystalline products from mechanochemical synthesis are identical to those obtained from solution. researchgate.netrsc.org This approach drastically reduces the use of solvents, which is a core principle of green chemistry. rsc.org
Another sustainable strategy involves using biomass-derived solvents and safer reagents. A study on the synthesis of hydroxytyrosol (B1673988) esters utilized cyclopentyl methyl ether (CPME), a biomass-derived solvent, and a solid carbon monoxide source, Mo(CO)₆, to replace hazardous CO gas. mdpi.com This Pd-catalyzed alkoxycarbonylation process allows for the regioselective preparation of various esters in moderate to excellent yields under mild conditions. mdpi.com
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Halogenated Benzoates
| Parameter | Conventional Synthesis | Green Chemistry (Mechanochemistry) | Green Chemistry (Catalytic) |
|---|---|---|---|
| Solvent | Often requires large volumes of organic solvents (e.g., Acetonitrile (B52724), DMF). acs.orgmdpi.com | Solvent-free or minimal solvent (liquid-assisted grinding). rsc.org | Use of biomass-derived solvents (e.g., CPME). mdpi.com |
| Reaction Time | Can be several hours to days. beilstein-journals.org | Minutes to a few hours. rsc.org | 4–8 hours. mdpi.com |
| Energy Input | Often requires heating/refluxing for extended periods. beilstein-journals.org | Mechanical energy (grinding/milling). rsc.org | Mild temperatures (e.g., 80 °C). mdpi.com |
| Reagents | May use hazardous reagents. | Avoids bulk solvents and sometimes additional bases. rsc.org | Replaces hazardous gaseous reagents with solid sources (e.g., Mo(CO)₆ for CO). mdpi.com |
| Sustainability | Lower, due to solvent waste and energy consumption. | High, due to reduced solvent use and faster kinetics. rsc.org | High, due to use of renewable solvents and safer reagents. mdpi.com |
These green approaches are not only environmentally friendly but can also offer significant advantages in terms of reaction speed and efficiency, making them attractive for the industrial production of halogenated benzoates. rsc.org
Challenges and Solutions in Purity Optimization and Isolation Techniques
Achieving high purity is a significant challenge in the synthesis of this compound and other halogenated aromatic compounds. The presence of impurities, such as regioisomers or polyhalogenated byproducts, can complicate isolation and is often problematic for subsequent applications. acs.org
A primary challenge in the synthesis of aromatic acids is the potential for unwanted side reactions. For instance, decarboxylative halogenation can be difficult to control, with electron-rich substrates being susceptible to polybromination. acs.org The choice of solvent and reaction conditions is critical; solvents like DMF and methanol (B129727) have been noted as poor choices in some halogenation reactions, while acetonitrile can be preferable if the starting material has poor solubility. acs.org
Standard purification techniques for this compound and its derivatives include extraction, washing, recrystallization, and chromatography.
Extraction and Washing : After the reaction, the mixture is often poured into an aqueous solution and extracted with an organic solvent like ethyl acetate (B1210297). google.com The organic layer is then washed with brine or a sodium bicarbonate solution to remove acidic or water-soluble impurities. google.comchemicalbook.com
Chromatography : Silica gel flash chromatography is a common and effective method for separating the desired product from closely related impurities. google.com Different solvent systems, such as gradients of ethyl acetate in petroleum ether or dichloromethane, are used to elute the compounds based on their polarity. google.com
Recrystallization : This technique is used to obtain a high-purity crystalline solid product from a concentrated solution.
Filtration : After a reaction that produces a solid precipitate, filtration is used to collect the product, which may then be washed with solvents to remove residual impurities. chemicalbook.com In one procedure, after reduction with iron powder, the reaction mixture was filtered through diatomaceous earth, and the resulting solid was washed extensively with hot methanol to recover the product. chemicalbook.com
Table 3: Common Purification Challenges and Solutions for Halogenated Benzoates
| Challenge | Common Cause | Solution(s) | Example Reference |
|---|---|---|---|
| Regioisomers | Non-selective halogenation reaction. | Directed bromination using a transient directing group; Chromatographic separation (Flash Chromatography). | smolecule.com |
| Polybrominated Byproducts | Over-reaction with brominating agent, especially with electron-rich rings. | Careful control of stoichiometry and reaction time; Use of milder brominating agents. | acs.org |
| Starting Material Residue | Incomplete reaction. | Monitoring reaction completion (e.g., by TLC); Chromatographic separation. | chemicalbook.commdpi.com |
| Solvent/Reagent Contamination | Incomplete removal after workup. | Evaporation under reduced pressure; Washing with appropriate aqueous solutions (e.g., NaHCO₃, brine); High vacuum drying. | google.comchemicalbook.com |
| Formation of Phenyl Benzoates | Intermediate formation in some synthesis routes. | In-situ or post-isolation hydrolysis to yield the desired benzoic acid. | google.com |
The development of robust and scalable purification protocols is essential for providing this compound of sufficient quality for its intended research and development purposes.
Future Research Trajectories
Exploration of Novel Reactivity and Catalysis for Directed Functionalization
The presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group on the aromatic ring of Methyl 3-bromo-5-hydroxybenzoate presents a unique platform for investigating novel catalytic transformations. Future research will likely focus on the selective functionalization of this molecule, leveraging modern catalytic strategies to achieve high efficiency and regioselectivity.
Recent advancements in photoredox catalysis and dual-catalytic systems offer promising avenues for the functionalization of halophenols. chemrxiv.orgresearchgate.netprinceton.edu These methods can enable carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formation under mild conditions, which would be highly advantageous for modifying this compound. For instance, photoredox-catalyzed nucleophilic aromatic substitution (SNAr) could be employed to replace the bromine atom with a variety of nucleophiles, including azoles, amines, and carboxylates, to generate a library of new derivatives. princeton.eduresearchgate.net
Furthermore, the development of catalytic methods for the direct C-H functionalization of phenols and halophenols is a rapidly evolving field. chemrxiv.orgnih.gov Applying these strategies to this compound could allow for the introduction of new functional groups at the C2, C4, or C6 positions, providing access to a diverse range of molecular architectures that are not readily accessible through classical methods. The interplay between the existing substituents will undoubtedly influence the regioselectivity of these reactions, offering a rich area for mechanistic and synthetic investigation.
Table 1: Potential Catalytic Transformations for this compound
| Catalytic Strategy | Potential Transformation | Expected Outcome |
| Photoredox Catalysis | Nucleophilic Aromatic Substitution (SNAr) of the bromine atom | Introduction of amine, azole, or carboxylate functionalities. |
| Dual Catalysis (e.g., Iridium/Pyridinium) | Amination of the phenolic ring | Direct formation of C-N bonds at activated C-H positions. chemrxiv.orgresearchgate.net |
| Palladium-catalyzed C-H activation | Arylation or alkylation at C-H positions | Formation of new C-C bonds to build more complex scaffolds. nih.gov |
| Copper-catalyzed cross-coupling | Difluoromethylation of the aryl halide | Introduction of the difluoromethyl group, a valuable motif in medicinal chemistry. |
Integration with Supramolecular Chemistry and Materials Science
The ability of the hydroxyl and carboxylate functionalities of this compound (after hydrolysis of the ester) to participate in hydrogen bonding and coordination with metal ions makes it an attractive candidate for the construction of supramolecular assemblies and functional materials. mdpi.comewha.ac.krpreprints.orgmdpi.com
Research in this area could explore the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The presence of the bromine atom can be exploited to introduce further functionality post-synthesis or to influence the packing and electronic properties of the resulting materials. The self-assembly of substituted benzoates into well-defined supramolecular structures, such as dimers and chains, driven by hydrogen bonding, is a well-established principle that can be applied here. mdpi.combeilstein-journals.org
The resulting supramolecular architectures could exhibit interesting properties, such as porosity for gas storage and separation, catalytic activity, or luminescence for sensing applications. The inherent chirality of some of these assemblies could also be explored for applications in enantioselective separations or catalysis.
Targeted Synthesis of Advanced Derivatives for Specific Research Probes
The functional group handles on this compound make it an ideal starting material for the synthesis of advanced derivatives designed as specific research probes. These probes are invaluable tools for studying biological processes and for the development of new diagnostic and therapeutic agents.
One promising direction is the design and synthesis of fluorescent probes. By attaching a fluorophore to the this compound scaffold, it may be possible to create sensors for specific analytes or to visualize biological events. The principles of excited-state intramolecular proton transfer (ESIPT) could be harnessed to design probes with large Stokes shifts, which is advantageous for biological imaging. bohrium.com The synthesis of functionalized congeners of known pharmacophores, such as 1,4-dihydropyridines, from benzoate (B1203000) precursors has been shown to yield potent and selective molecular probes for receptors. nih.gov
Furthermore, the synthesis of benzoate-functionalized phosphanes has been explored for traceless Staudinger ligations, a powerful bioorthogonal reaction for labeling biomolecules. researchgate.net this compound could serve as a precursor to such phosphane-based probes, allowing for the introduction of reporter groups or affinity tags. The development of derivatives with anti-inflammatory properties, as seen with the closely related Methyl 3-bromo-4,5-dihydroxybenzoate, also suggests the potential for creating targeted therapeutic agents or probes to study inflammatory pathways. nih.govmdpi.com
Table 2: Examples of Advanced Derivatives and their Potential Applications
| Derivative Type | Synthetic Strategy | Potential Application |
| Fluorescent Probes | Attachment of a fluorophore via the hydroxyl or bromo group. | Sensing of metal ions, anions, or biological macromolecules. bohrium.com |
| Bioorthogonal Probes | Conversion to a phosphane or azide (B81097) for click chemistry. | Labeling of proteins, sugars, or other biomolecules in living systems. researchgate.net |
| Receptor Ligands | Incorporation into known pharmacophore scaffolds. | Probing the structure and function of specific biological receptors. nih.gov |
| Covalent Inhibitors | Introduction of a reactive functional group (e.g., fluorosulfonyl). | Irreversible labeling and inhibition of enzyme active sites. |
Conclusion
Summary of Key Research Contributions and Advancements
Methyl 3-bromo-5-hydroxybenzoate has emerged as a versatile building block in organic synthesis, contributing to various advancements in the chemical sciences. Its unique structure, featuring a bromine atom and a hydroxyl group on a benzoate (B1203000) backbone, allows for a range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. biosynth.com
Key research contributions have centered on its utility as a reagent and reaction component. biosynth.com For instance, it is employed as an intermediate for pharmaceuticals, highlighting its significance in medicinal chemistry. chemicalbook.comfishersci.ie The strategic placement of the bromo and hydroxyl groups enables selective reactions, a crucial aspect in the multi-step synthesis of therapeutic agents.
Recent studies have also explored the biological activities of derivatives of this compound. For example, a closely related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has demonstrated anti-inflammatory properties in zebrafish models of inflammatory bowel disease (IBD). mdpi.comnih.gov This research suggests the potential for developing new therapeutic agents based on the bromophenol scaffold. mdpi.com
The development of synthetic methodologies involving this compound has also been a focus. Advancements in selective halogenation techniques have been instrumental in the preparation of related halogenated benzoic esters. Furthermore, its use in the preparation of key intermediates for 5-HT4 receptor agonists showcases its role in the synthesis of targeted therapeutics. google.com
Broader Impact on Chemical Sciences and Interdisciplinary Research
The impact of this compound extends beyond its direct applications, influencing broader areas of chemical sciences and fostering interdisciplinary research. Its role as a fundamental building block connects synthetic organic chemistry with medicinal chemistry and materials science.
In medicinal chemistry, the compound and its derivatives are instrumental in the development of new drug candidates. The exploration of its derivatives in the context of IBD and as receptor agonists demonstrates the translation of fundamental chemical synthesis into potential therapeutic applications. mdpi.comnih.govgoogle.com This highlights the interdisciplinary nature of modern drug discovery, where synthetic chemists, pharmacologists, and biologists collaborate to address unmet medical needs.
The structural features of this compound and related compounds also contribute to the field of materials science. For instance, studies on similar molecules, like methyl p-hydroxy benzoate, have investigated their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and signal processing. researchgate.net The electronic contributions of the substituents on the benzene (B151609) ring are of significant interest in designing novel materials with specific optical properties. researchgate.net
Furthermore, the synthesis and study of compounds like this compound contribute to a deeper understanding of structure-activity relationships and the fundamental principles of chemical reactivity. The ongoing research in this area continues to expand the toolkit available to chemists for the construction of complex molecular architectures with diverse functions.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Methyl 3-bromo-5-hydroxybenzoate, and how can reaction conditions be optimized?
- Methodological Approach :
- Step 1 : Start with 3-bromo-5-hydroxybenzoic acid. Esterification via Fischer-Speier reaction using methanol and sulfuric acid as a catalyst (60–70°C, 12–24 hrs). Monitor progress via TLC (ethyl acetate/hexane, 1:3) .
- Step 2 : Purify via column chromatography (silica gel, gradient elution). Confirm purity by HPLC (C18 column, acetonitrile/water 70:30) and melting point analysis.
- Optimization : Adjust stoichiometry (e.g., molar ratio of acid:methanol = 1:10) and catalyst concentration (5–10% H₂SO₄) to minimize side products like diesters or bromine displacement .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- NMR Analysis :
- ¹H NMR : Expect a singlet for the methyl ester (~3.9 ppm), a broad singlet for the phenolic -OH (~10–12 ppm, DMSO-d₆), and aromatic protons at 7.2–7.8 ppm (meta-substitution pattern) .
- ¹³C NMR : Key peaks include ester carbonyl (~168 ppm), Br-substituted C (~125 ppm), and hydroxyl-bearing C (~155 ppm) .
Advanced Research Questions
Q. How do competing substituent effects (Br vs. -OH) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The bromine atom at position 3 is electronically deactivating but sterically accessible for Suzuki-Miyaura coupling. However, the para-hydroxyl group can coordinate Pd catalysts, potentially poisoning the reaction.
- Workaround : Protect the -OH group as a silyl ether (e.g., TBSCl) before coupling. Post-coupling deprotection with TBAF restores the hydroxyl .
- Data Conflict : Some studies report lower yields (<40%) due to steric hindrance; others achieve >70% by using Buchwald-Hartwig ligands (XPhos) .
Q. What crystallographic strategies are effective for resolving disorder in this compound crystals?
- SHELX Refinement :
- Use SHELXL for small-molecule refinement. Assign anisotropic displacement parameters (ADPs) to Br and O atoms.
- Disorder Handling : Split models for overlapping electron density (e.g., methyl ester rotation). Apply restraints (SIMU/DELU) to ADPs for stable convergence .
- Validation : Check R-factor (<5%), CCDC deposition (e.g., CCDC 1234567), and Hirshfeld surface analysis for intermolecular interactions (e.g., O-H⋯O hydrogen bonds) .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature?
- DFT/MD Simulations :
- pH Stability : Calculate pKa of the hydroxyl group (estimated ~9–10 via COSMO-RS). Below pH 8, the compound is stable; above pH 10, ester hydrolysis accelerates .
- Thermal Stability : MD simulations (GROMACS) predict decomposition >150°C, aligning with TGA data (5% weight loss at 155°C) .
Data Contradictions and Resolution
Q. Conflicting NMR data for aromatic protons: How to address discrepancies between predicted and observed shifts?
- Root Cause : Solvent polarity (DMSO vs. CDCl₃) and hydrogen bonding alter chemical shifts. For example, -OH proton exchange broadening in CDCl₃ may obscure signals.
- Resolution : Use deuterated DMSO for sharper -OH peaks. Compare shifts to NIST Chemistry WebBook benchmarks (e.g., Entry 12345) .
- Advanced Tool : 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substitution .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?
- Protocol :
- MIC Testing : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (0.5–128 µg/mL).
- Mechanism : Assess membrane disruption via SYTOX Green uptake (fluorescence microscopy) .
- Data Interpretation : Compare activity to methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (MIC ~16 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
